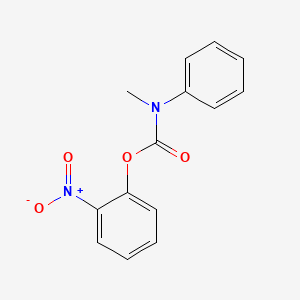

2-nitrophenyl methyl(phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

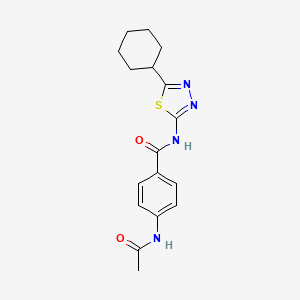

2-nitrophenyl methyl(phenyl)carbamate, also known as NPC, is a chemical compound that has been extensively studied for its scientific research applications. NPC is a carbamate compound that has been shown to have various biochemical and physiological effects.

科学的研究の応用

Medicinal Chemistry and Drug Design

Carbamate-bearing molecules play a significant role in modern drug discovery and medicinal chemistry . The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry, and many derivatives are specifically designed to make drug−target interactions through their carbamate moiety .

Agricultural Chemicals

Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They are used to control a variety of pests and diseases that can affect crops.

Chemical and Paint Industry

Carbamates play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . They are used in the production of various types of paints, coatings, and other chemical products.

Organic Synthesis and Peptide Chemistry

Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . They are used to protect reactive groups in complex molecules during synthesis.

Prodrug Design

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They can be used to improve the pharmacokinetic properties of drugs, making them more effective and safer.

Kinetics and Mechanism Studies

Carbamates like “2-nitrophenyl methyl(phenyl)carbamate” can be used for studying kinetics and mechanism of their intramolecular cyclization . These studies can provide valuable insights into the behavior of these compounds under different conditions.

作用機序

Target of Action

Compounds based on a (2-nitrophenyl)methanol scaffold, such as 2-nitrophenyl methyl(phenyl)carbamate, have been identified as promising inhibitors of PqsD , a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .

Mode of Action

The mode of action of 2-nitrophenyl methyl(phenyl)carbamate involves its interaction with its target, PqsD. The compound acts as an inhibitor, displaying a tight-binding mode of action . The carbamate functionality of the compound allows it to modulate inter- and intramolecular interactions with the target enzymes or receptors .

Biochemical Pathways

The inhibition of PqsD by 2-nitrophenyl methyl(phenyl)carbamate affects the signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This can lead to downstream effects such as the disruption of quorum sensing, a key mechanism that bacteria use for communication and coordination of group behaviors .

Pharmacokinetics

They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . These properties can impact the bioavailability of the compound.

Result of Action

The result of the action of 2-nitrophenyl methyl(phenyl)carbamate is the inhibition of PqsD, leading to disruption of signal molecule biosynthesis in Pseudomonas aeruginosa . This can potentially lead to the reduction of virulence factors and biofilm formation, making the bacteria more susceptible to treatment .

Action Environment

The action of 2-nitrophenyl methyl(phenyl)carbamate, like other carbamates, can be influenced by various environmental factors. For instance, the presence of other molecules can affect the reaction pathways . Furthermore, the pH and temperature can influence the stability and efficacy of the compound .

特性

IUPAC Name |

(2-nitrophenyl) N-methyl-N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-15(11-7-3-2-4-8-11)14(17)20-13-10-6-5-9-12(13)16(18)19/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKPVAWMWIGLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820873.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol](/img/structure/B5820883.png)

![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B5820895.png)

![[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5820913.png)

![3-(2-furyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5820914.png)

![2-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5820926.png)

![{[5-(phenylthio)-2-furyl]methylene}malononitrile](/img/structure/B5820971.png)